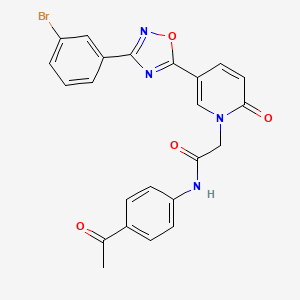
N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H17BrN4O4 and its molecular weight is 493.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by:
- An acetylphenyl group that may influence lipophilicity and receptor binding.
- A pyridine derivative which is known for its role in various biological activities.
- A bromophenyl moiety contributing to its electronic properties.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed an IC50 value of 0.159μg/mL against HepG2 liver cancer cells, indicating potent inhibitory effects on cell growth and proliferation .
The mechanism underlying the antiproliferative effects is believed to involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with specific phases of the cell cycle, thereby preventing cancer cells from dividing.
Comparative Biological Activity
| Activity Type | IC50 Value | Target Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 0.159μg/mL | HepG2 | |
| DPP-IV Inhibition | 38% at 100 μM | Enzyme Assay |
Case Studies and Research Findings
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study evaluated a series of compounds similar to this compound for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. The compound exhibited promising results with a significant inhibition rate compared to standard inhibitors .
- Structural Activity Relationship (SAR) : Investigations into the structural modifications of related compounds have revealed that the presence of specific functional groups significantly enhances biological activity. The incorporation of bromine into the phenyl ring was noted to improve the binding affinity towards target receptors .
- Computational Studies : Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound binds effectively within the active sites of several enzymes, which could explain its observed biological activities .
科学研究应用
Biological Activities
Recent studies have highlighted several promising biological activities associated with N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole and pyridine rings have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds with oxadiazole and pyridine functionalities have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of halogen substitutions enhances antibacterial efficacy.
Anticonvulsant Effects
Some derivatives of pyridine-based compounds have been tested for anticonvulsant activities in animal models. The results indicate that these compounds can effectively reduce seizure frequency and duration.
Case Studies
Several case studies provide insights into the effectiveness of this compound:
属性
IUPAC Name |
N-(4-acetylphenyl)-2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O4/c1-14(29)15-5-8-19(9-6-15)25-20(30)13-28-12-17(7-10-21(28)31)23-26-22(27-32-23)16-3-2-4-18(24)11-16/h2-12H,13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBITLIBJPEXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













